molecular formula C19H25N3OS B2665962 3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide CAS No. 2097873-44-2

3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide

Cat. No.: B2665962
CAS No.: 2097873-44-2
M. Wt: 343.49
InChI Key: CNZCWWUQNJFTIS-UHFFFAOYSA-N
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Description

3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl ring substituted with a methylsulfanyl group, a cyclohexyl ring attached to a pyrazole moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide typically involves multiple steps:

    Formation of the Phenyl Ring Substituent: The starting material, 4-bromothiophenol, undergoes a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate to yield 4-(methylsulfanyl)phenyl bromide.

    Cyclohexyl Ring Formation: The cyclohexyl ring is introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with 1H-pyrazole-4-carbaldehyde to form 4-(1H-pyrazol-1-yl)cyclohexanol.

    Amide Bond Formation: The final step involves coupling the intermediate products. The 4-(methylsulfanyl)phenyl bromide is reacted with 4-(1H-pyrazol-1-yl)cyclohexanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives are known to exhibit a wide range of biological activities.

Medicine

Medicinally, 3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring may play a crucial role in binding to active sites, while the phenyl and cyclohexyl groups could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological targets, while the pyrazole and cyclohexyl moieties contribute to its structural rigidity and binding characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-(4-pyrazol-1-ylcyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-24-18-10-3-15(4-11-18)5-12-19(23)21-16-6-8-17(9-7-16)22-14-2-13-20-22/h2-4,10-11,13-14,16-17H,5-9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZCWWUQNJFTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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